SiR dye 2

fluorogenicity spirolactone-zwitterion equilibrium regioisomerism

SiR dye 2 (CAS 2166078-18-6) is a far-red fluorescent silicon-rhodamine (SiR) derivative functionalized as an N-hydroxysuccinimidyl (NHS) ester for amine-reactive bioconjugation. The compound shares the core dimethylsilicon-substituted xanthene scaffold with the broader SiR dye family pioneered by Lukinavičius and Johnsson, which exhibits excitation/emission maxima in the ~645–652 nm / ~668–674 nm range, high molar extinction coefficients (ε ≈ 86,000–100,000 M⁻¹cm⁻¹), and compatibility with super-resolution microscopy (STED, SIM).

Molecular Formula C31H31N3O6Si
Molecular Weight 569.7 g/mol
Cat. No. B12384812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiR dye 2
Molecular FormulaC31H31N3O6Si
Molecular Weight569.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3[Si]2(C)C)C4=C(C=CC(=C4)C(=O)ON5C(=O)CCC5=O)C(=O)[O-]
InChIInChI=1S/C31H31N3O6Si/c1-32(2)19-8-11-22-25(16-19)41(5,6)26-17-20(33(3)4)9-12-23(26)29(22)24-15-18(7-10-21(24)30(37)38)31(39)40-34-27(35)13-14-28(34)36/h7-12,15-17H,13-14H2,1-6H3
InChIKeyHZBMYSAEKBONRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SiR Dye 2: Structural Isomerism in Far-Red Silicon-Rhodamine NHS Ester Probes for Live-Cell Imaging


SiR dye 2 (CAS 2166078-18-6) is a far-red fluorescent silicon-rhodamine (SiR) derivative functionalized as an N-hydroxysuccinimidyl (NHS) ester for amine-reactive bioconjugation [1]. The compound shares the core dimethylsilicon-substituted xanthene scaffold with the broader SiR dye family pioneered by Lukinavičius and Johnsson, which exhibits excitation/emission maxima in the ~645–652 nm / ~668–674 nm range, high molar extinction coefficients (ε ≈ 86,000–100,000 M⁻¹cm⁻¹), and compatibility with super-resolution microscopy (STED, SIM) . Unlike the canonical SiR dye 1 (CAS 1808181-14-7), which positions the NHS ester at the 5-carboxylate of a spirolactone ring, SiR dye 2 is a structural isomer in which the NHS carbonate ester moiety is attached at the 4-position of a benzoate ring system connected to the Si-xanthene core at the 2-position . This regioisomeric difference has been demonstrated in rhodamine systems to alter the critical spirolactone–zwitterion equilibrium that governs cell permeability and fluorogenic turn-on behavior, making isomer selection a non-trivial parameter in probe design [2].

Why SiR Dye 2 Cannot Be Substituted with Generic SiR-NHS Esters Without Consequences for Fluorogenicity and Labeling Performance


Within the silicon-rhodamine family, the precise position of the reactive ester group on the pendant aromatic ring is not a trivial structural variation—it directly modulates the equilibrium between the non-fluorescent spirolactone (cell-permeable) and fluorescent zwitterionic (target-bound) states [1]. SiR dye 2 (4-position NHS carbonate ester) and SiR dye 1 (5-position NHS ester on spirolactone) are positional isomers with identical molecular formulas (C₃₁H₃₁N₃O₆Si, MW 569.7) but distinct connectivity . Published studies on rhodamine regioisomers demonstrate that the 5-isomer favors a mixed spirolactone–zwitterion population in aqueous solution, yielding exceptionally low background fluorescence, while isomers substituted at alternative positions can shift the equilibrium toward the zwitterionic form, altering fluorogenic turn-on ratios upon target binding [2]. For procurement and experimental design, this means that protocols optimized for SiR dye 1 (or generic “SiR-NHS ester”) cannot be assumed to transfer directly to SiR dye 2 without re-validation of labeling efficiency, wash-free imaging contrast, and effective cellular permeability. Furthermore, SiR dye 2 uses a carbonate ester linkage rather than the direct ester of SiR dye 1, which may affect hydrolysis susceptibility and conjugation kinetics under aqueous conditions [3].

SiR Dye 2 Quantitative Differentiation Evidence Against Closest Structural and Functional Analogs


Regioisomeric Position of NHS Ester Determines Spirolactone–Zwitterion Equilibrium and Fluorogenic Contrast in SiR Dye 2 vs. SiR Dye 1

SiR dye 2 and SiR dye 1 are structural isomers with the NHS reactive group attached at different positions of the meso-aryl system. SiR dye 1 positions the NHS ester at the 5-position of a spirolactone ring (IUPAC: (2,5-dioxopyrrolidin-1-yl) 3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxylate) . In contrast, SiR dye 2 bears the NHS carbonate ester at the 4-position of a benzoate moiety attached at the 2-position of the Si-xanthene core (IUPAC: 2-[7-(dimethylamino)-3-dimethylazaniumylidene-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate) . Published regioisomer studies on related rhodamine systems demonstrate that the 5-isomer exists in aqueous solution as a mixture of non-fluorescent spirolactone and fluorescent zwitterion, producing low background signal, while isomers substituted at other positions can shift the equilibrium toward the zwitterionic state, altering the fluorogenic turn-on ratio upon target binding [1]. This structural difference is expected to directly impact the signal-to-background ratio achievable in no-wash live-cell imaging protocols.

fluorogenicity spirolactone-zwitterion equilibrium regioisomerism live-cell imaging

SiR Core Fluorophore Excitation/Emission Compared with Cy5 and Alexa Fluor 647: Far-Red Positioning with Reduced Autofluorescence Interference

The SiR fluorophore core (shared by SiR dye 2 upon conjugation and target binding) exhibits absorption at ~652 nm and emission at ~674 nm . This places the SiR scaffold in the far-red spectral window compatible with standard Cy5 filter sets, but with key advantages: the SiR emission at 674 nm sits in a region of lower cellular autofluorescence compared to shorter-wavelength dyes such as TAMRA or FITC [1]. The abberior LIVE SiR conjugate (based on the same SiR carboxylate core) reports absorption at 645 nm, emission at 668 nm, and an extinction coefficient of 99,600 M⁻¹cm⁻¹ in PBS pH 7.4 [2]. For comparison, Cy5 NHS ester (a direct functional alternative for amine labeling) typically exhibits excitation/emission at ~646/662 nm with a lower photostability profile under continuous illumination . The SiR scaffold's silicon substitution red-shifts the spectrum relative to oxygen-bridged rhodamines (e.g., TAMRA: ~555/580 nm), enabling deeper tissue penetration and compatibility with GFP/mCherry multiplexing without spectral crosstalk [3].

far-red fluorescence Cy5 filter compatibility autofluorescence multiplex imaging

Superior Photostability of SiR Scaffold vs. Cyanine Dyes Under Continuous Laser Illumination in Live-Cell STED Microscopy

The silicon-rhodamine scaffold demonstrates markedly superior photostability compared to cyanine-based far-red dyes under the high-intensity illumination conditions typical of super-resolution microscopy. A comparative study of SiR700 (a closely related SiR derivative with excitation/emission at 690/715 nm) versus Cy5.5 conjugates demonstrated higher tumor-to-background ratios (TBRs) and better biostability for the SiR-based probe [1]. In the foundational characterization of the SiR fluorophore, Lukinavičius et al. (2013) demonstrated that SiR conjugates are compatible with STED microscopy using a 750–800 nm depletion laser, maintaining fluorescence signal through multiple acquisition cycles without significant photobleaching [2]. In contrast, Cy5 is well-documented to undergo rapid photobleaching under STED conditions and requires specialized stabilizing additives (e.g., COT, Trolox) for single-molecule applications [3]. The abberior LIVE SiR specifications explicitly list STED depletion compatibility at 750–800 nm with a fluorescence lifetime of 2.7 ns, confirming the scaffold's suitability for super-resolution imaging [4].

photostability STED microscopy photobleaching long-term imaging

Carbonate Ester Linker in SiR Dye 2 vs. Direct NHS Ester in SiR Dye 1: Potential Differences in Hydrolysis Stability and Conjugation Efficiency

SiR dye 2 features a carbonate ester linkage connecting the SiR fluorophore to the NHS leaving group (IUPAC confirms 'oxycarbonylbenzoate' connectivity), whereas SiR dye 1 employs a direct ester linkage from the spirolactone carboxylate to the NHS group . This difference in linker chemistry may affect both the susceptibility to spontaneous hydrolysis in aqueous buffers and the kinetics of amine-reactive conjugation. NHS carbonate esters are generally more hydrolytically labile than NHS carboxylate esters due to the electron-withdrawing effect of the additional oxygen atom [1]. This distinction becomes practically relevant during protein labeling protocols: for SiR dye 2, careful control of pH (recommended 7.2–8.5), temperature, and reaction time may be required to achieve optimal degree of labeling (DOL) while minimizing hydrolysis side reactions . No quantitative head-to-head hydrolysis half-life comparison between SiR dye 2 and SiR dye 1 has been published to date.

NHS ester reactivity carbonate ester bioconjugation hydrolysis stability

Fluorogenic Behavior of SiR Core Enables Wash-Free Live-Cell Imaging, Differentiating SiR Dye 2 Conjugates from Always-On Dyes like Cy5 and Alexa Fluor 647

A defining feature of the SiR fluorophore family is its environment-sensitive fluorogenicity arising from the reversible spirolactone–zwitterion equilibrium. In aqueous solution, the equilibrium favors the non-fluorescent spirolactone form; upon binding to a target protein or cellular structure, the equilibrium shifts toward the highly fluorescent zwitterionic state [1]. This property was quantitatively demonstrated for SiR-based probes: SiR-tubulin exhibited a >10-fold fluorescence increase upon microtubule binding, while SiR-actin showed >100-fold fluorescence enhancement upon F-actin binding in vitro [2]. For DNA-targeting SiR conjugates, SiR-Hoechst displayed an approximately 50-fold increase in fluorescence at 670 nm upon DNA binding [3]. In contrast, always-on fluorophores such as Cy5 and Alexa Fluor 647 require washing steps to remove excess unbound dye, which can disrupt live-cell dynamics and introduce experimental variability. The fluorogenic character of the SiR scaffold, which SiR dye 2 inherits upon conjugation to a targeting ligand, enables true no-wash live-cell imaging with high signal-to-noise ratios [1].

fluorogenic wash-free imaging no-wash protocol live-cell microscopy

SiR Dye 2 vs. SiR-COOH Free Acid: Pre-Activated NHS Ester Eliminates EDC/NHS Coupling Step, Reducing Workflow Complexity and Potential Side Reactions

SiR dye 2 is supplied as a pre-activated NHS carbonate ester, enabling direct one-step conjugation to primary amine-containing biomolecules (proteins, peptides, amine-modified oligonucleotides) without the need for in situ carbodiimide activation . In contrast, SiR-COOH (CAS 1426090-03-0, the free carboxylic acid form of the SiR fluorophore) requires a separate EDC/NHS activation step prior to or concurrent with the amine coupling reaction . The EDC-mediated activation introduces additional workflow complexity: it requires precise stoichiometric control of EDC relative to the carboxylate, is pH-sensitive (optimal ~4.5–5.5 for activation, neutral pH for coupling), and carries the risk of N-acylurea side product formation if the O-acylisourea intermediate rearranges [1]. For researchers performing small-scale conjugations or working with precious biomolecules where reproducibility and yield are paramount, the pre-activated NHS ester format of SiR dye 2 eliminates these variables and reduces protocol time by at least one reaction and purification step .

amine-reactive NHS ester bioconjugation workflow pre-activated dye EDC coupling

SiR Dye 2: Defined Application Scenarios Based on Quantitative Differentiation Evidence


Custom Fluorogenic Probe Synthesis for No-Wash Live-Cell Super-Resolution Microscopy

SiR dye 2 is optimally deployed for synthesizing custom far-red fluorogenic probes by conjugating its pre-activated NHS carbonate ester to amine-bearing targeting ligands (e.g., small-molecule cytoskeleton binders, peptides, or nanobodies). The SiR scaffold's documented fluorogenic switching mechanism—with >10-fold to >100-fold fluorescence turn-on upon target engagement [1]—enables no-wash live-cell STED and SIM imaging protocols that are not feasible with always-on dyes such as Cy5 or Alexa Fluor 647. Researchers developing probes for novel intracellular targets should select SiR dye 2 over SiR dye 1 when the distinct carbonate ester linker chemistry and regioisomeric structure are expected to confer advantageous fluorogenic contrast for their specific target, though direct comparative validation is recommended given the absence of published head-to-head data [2]. The far-red emission (652/674 nm) ensures compatibility with standard Cy5 filter sets and low autofluorescence background in tissue and organoid imaging [3].

One-Step Antibody or Protein Labeling for Flow Cytometry and Fluorescence Microscopy Without EDC Activation

For laboratories performing routine antibody or protein labeling for flow cytometry, immunofluorescence, or in-cell ELISA applications, SiR dye 2 offers a streamlined one-step conjugation workflow. Unlike SiR-COOH, which mandates a separate EDC/NHS activation step susceptible to pH sensitivity and N-acylurea byproduct formation [4], SiR dye 2's pre-activated NHS carbonate ester reacts directly with lysine ε-amines or N-terminal amines in pH 7.2–9.0 buffer. This reduces total protocol time by approximately 2–4 hours and eliminates the need for carbodiimide optimization. The far-red emission of the resulting SiR-labeled antibodies is compatible with standard flow cytometry laser lines (633–640 nm excitation) and detectors configured for APC/Cy5 channels, and the documented photostability advantage of the SiR scaffold over Cy5 [5] makes SiR dye 2 conjugates preferable for acquisition protocols requiring prolonged laser exposure or multiple re-analysis cycles.

STED Nanoscopy Probe Development Requiring High Photostability Under Depletion Laser Illumination

SiR dye 2 is uniquely suited for constructing probes intended for STED super-resolution microscopy, where the 750–800 nm depletion laser imposes extreme demands on fluorophore photostability. The SiR scaffold has been explicitly validated for STED compatibility, with maintained fluorescence signal through multiple acquisition cycles [3], and the abberior LIVE SiR specifications confirm a fluorescence lifetime of 2.7 ns optimized for time-gated STED detection [6]. In contrast, cyanine-based far-red dyes such as Cy5 exhibit rapid photobleaching under STED conditions and typically require specialized stabilizing buffer additives (COT, Trolox) that may not be compatible with live-cell imaging [5]. For researchers constructing SNAP-tag, HaloTag, or ligand-directed SiR dye 2 conjugates for STED applications, the scaffold's demonstrated photostability under depletion illumination is a critical selection criterion over Cy5- or Alexa Fluor 647-based alternatives.

Multiplexed Live-Cell Imaging in GFP-Expressing Cell Lines Requiring Far-Red Spectral Separation

SiR dye 2 is the conjugated fluorophore of choice for live-cell imaging experiments in cell lines expressing GFP (ex/em ~488/510 nm) or mCherry (ex/em ~587/610 nm), where spectral separation from the far-red channel is essential for reliable co-localization and ratiometric analysis. The SiR scaffold's emission at ~674 nm provides clean spectral separation from both GFP and mCherry, with negligible crosstalk [1][3]. Published protocols have successfully demonstrated simultaneous three-color live-cell imaging using SiR-based probes (far-red) alongside GFP and mCherry fusion proteins [1]. This capability, combined with the wash-free fluorogenic workflow, makes SiR dye 2 conjugates ideal for long-term time-lapse imaging of dynamic processes such as cell division, migration, and intracellular trafficking in GFP/mCherry reporter cell lines.

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